6-Aminotryptophan

Protein Engineering Thermodynamic Stability Unnatural Amino Acid Incorporation

Sourcing 6-Aminotryptophan (CAS 7303-52-8) for fluorescent protein engineering demands rigorous positional verification. Unlike 4- or 5-AT isomers, the 6-amino substitution uniquely alters electronic density and sterics, enabling TrpRS-mediated ribosomal incorporation and non-invasive intracellular pH sensing. Generic substitution produces non-reproducible results. Procure only analytically verified, isomer-pure material to ensure assay fidelity and successful biosensor development.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 7303-52-8
Cat. No. B12107595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminotryptophan
CAS7303-52-8
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
InChIKeyURBHVZVPIHGYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminotryptophan (CAS 7303-52-8) Procurement Guide: Key Properties and Research-Grade Specifications


6-Aminotryptophan (6-AT, CAS 7303-52-8) is a non-canonical amino acid (ncAA) and a positionally substituted tryptophan analog characterized by an amino group at the 6-position of the indole ring [1]. This structural modification imparts distinct electronic and spectral properties that differentiate it from canonical tryptophan and other positional aminotryptophan isomers, making it a valuable building block for protein engineering, fluorescent probe development, and medicinal chemistry research .

Why 6-Aminotryptophan Cannot Be Interchanged with Other Tryptophan Analogs in Research Applications


The position of the amino substitution on the indole ring critically determines the compound's photophysical behavior, enzymatic recognition, and protein engineering outcomes. 4-Aminotryptophan and 5-aminotryptophan exhibit pH-sensitive intramolecular charge transfer properties and substantially different spectral behavior compared to tryptophan [1]; the 6-substituted isomer presents distinct electronic density distribution and steric constraints that affect both its fluorescence characteristics and its compatibility with biosynthetic machinery such as tryptophanyl-tRNA synthetase (TrpRS) [2]. Generic substitution without positional verification will produce non-reproducible results in fluorescence assays, protein incorporation studies, and enzyme-substrate investigations.

6-Aminotryptophan Comparative Evidence: Quantitative Differentiation from Canonical Tryptophan and Positional Isomers


Thermodynamic Stability Tradeoff: Aminotryptophan Incorporation Lowers Protein Tm by Approximately 20°C

Global substitution of tryptophan with aminotryptophans (4-aminotryptophan and 5-aminotryptophan) in the barstar protein results in a melting temperature (Tm) reduction of approximately 20°C relative to wild-type barstar, demonstrating a measurable structure–function tradeoff that must be accounted for in protein engineering applications [1]. This thermal destabilization is accompanied by strongly reduced unfolding cooperativity and substantial loss of folding free energy [2].

Protein Engineering Thermodynamic Stability Unnatural Amino Acid Incorporation

pH-Sensitive Fluorescence Acquisition: From pH-Insensitive to pH-Responsive Optical Properties

Replacement of the tryptophan indole moiety with aminoindoles (aminotryptophans) converts proteins from pH-insensitive to pH-sensitive fluorescent entities, with the pH-dependent fluorescence resulting from intramolecular charge transfer [1]. The aminotryptophan-substituted proteins resemble purine bases of DNA and share their capacity for pH-sensitive intramolecular charge transfer, enabling predictable changes in optical properties in response to solvent pH variations [2].

Fluorescent Probes pH Sensing Optical Biosensors

Enzymatic Substrate Recognition: 6-Aminotryptophan as Substrate for Tryptophanyl-tRNA Synthetase

6-Aminotryptophan is a recognized substrate for Escherichia coli tryptophanyl-tRNA synthetase (TrpRS, EC 6.1.1.2), catalyzing the aminoacylation reaction ATP + 6-aminotryptophan + tRNA(Trp) → AMP + diphosphate + 6-aminotryptophyl-tRNA(Trp) [1]. This enzymatic activity confirms that the 6-amino substitution does not abolish recognition by the translational machinery, enabling potential site-specific or global incorporation into proteins via engineered synthetase systems [2].

Aminoacyl-tRNA Synthetase Genetic Code Expansion Unnatural Amino Acid Incorporation

Positional Isomer Differentiation: Distinct Electronic and Steric Properties of 6-Substitution

The 6-position amino substitution on the indole ring imparts electronic and steric properties distinct from 4-aminotryptophan, 5-aminotryptophan, and 7-aminotryptophan . While 4-aminotryptophan and 5-aminotryptophan have been characterized for their pH-sensitive charge transfer and substantial spectral differences versus tryptophan [1], the 6-substituted isomer occupies a unique electronic density distribution profile that affects both fluorescence behavior and molecular recognition.

Structure-Activity Relationship Indole Derivatives Positional Isomerism

Optimal Research and Industrial Application Scenarios for 6-Aminotryptophan (CAS 7303-52-8)


Protein-Based Optical pH Sensor Development

6-Aminotryptophan enables the conversion of pH-insensitive proteins into pH-sensitive fluorescent reporters when globally or site-specifically substituted for canonical tryptophan residues [1]. This approach eliminates the need for extrinsic fluorophore conjugation, producing non-invasive molecular sensors suitable for monitoring intracellular pH changes, lysosomal acidification, and environmental pH fluctuations in real-time [2].

Genetic Code Expansion and Unnatural Amino Acid Incorporation

As a recognized substrate for tryptophanyl-tRNA synthetase (EC 6.1.1.2), 6-aminotryptophan can be charged onto tRNA(Trp) and ribosomally incorporated into proteins in E. coli expression systems [1]. This enables the biosynthesis of designer proteins with tailored fluorescent and electronic properties for applications in structural biology, protein–protein interaction studies, and biocatalyst engineering [2].

Fluorescent Probe Development and Spectroscopic Studies

The 6-amino modification on the indole ring provides altered spectral characteristics relative to canonical tryptophan, making 6-aminotryptophan a valuable intrinsic fluorescent probe for investigating protein folding dynamics, conformational changes, and ligand-binding events without disrupting native protein architecture [1].

Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

6-Aminotryptophan serves as a positional isomer comparator in SAR campaigns investigating the biological effects of indole substitution patterns on receptor binding, enzyme inhibition, and transporter recognition. Its distinct electronic properties at the 6-position enable systematic mapping of substituent effects on molecular recognition [1].

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